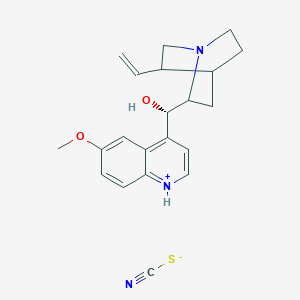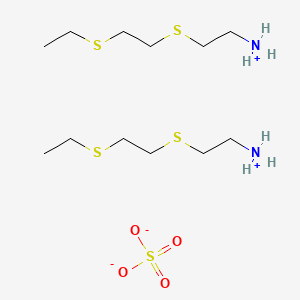
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is a chemical compound with the molecular formula C12H32N2O4S5. It is known for its unique structure, which includes both sulfur and nitrogen atoms, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate typically involves the reaction of ethyl sulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound involves a continuous process using a flow reactor. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethylazanium compounds.
Aplicaciones Científicas De Investigación
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(furfurylthio)ethylammonium sulphate
- 2-(methylthio)ethylammonium sulphate
- 2-(propylthio)ethylammonium sulphate
Uniqueness
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is unique due to its dual sulfur-containing groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
93805-12-0 |
|---|---|
Fórmula molecular |
C12H32N2O4S5 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate |
InChI |
InChI=1S/2C6H15NS2.H2O4S/c2*1-2-8-5-6-9-4-3-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
Clave InChI |
OOCOPSBBWPAGEN-UHFFFAOYSA-N |
SMILES canónico |
CCSCCSCC[NH3+].CCSCCSCC[NH3+].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


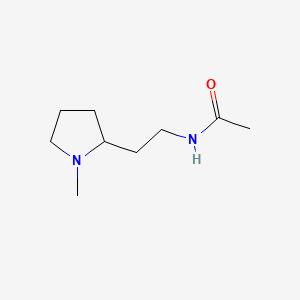

![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)

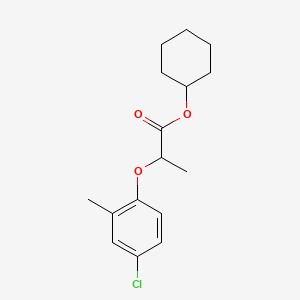
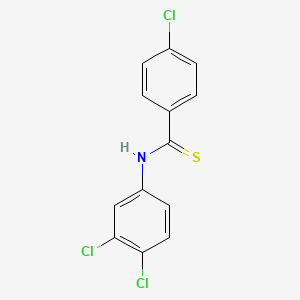


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
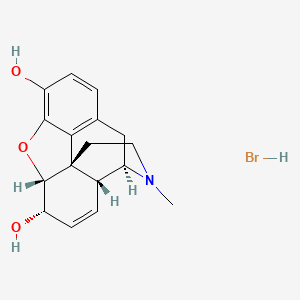
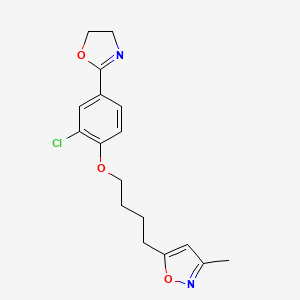
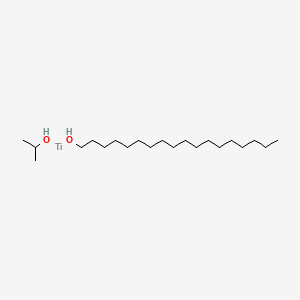
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
